Desbutyl-benflumetol is a chemical compound derived from lumefantrine, a known antimalarial drug. [, , , , ] Classified as an aryl amino alcohol, it belongs to the blood schizontocides group, specifically targeting the blood stage of the malaria parasite's life cycle. [, ] While structurally similar to lumefantrine, research suggests that desbutyl-benflumetol possesses significantly higher antimalarial activity, particularly against Plasmodium falciparum and Plasmodium vivax. [, , , , ]
Desbutyl lumefantrine is derived from lumefantrine through metabolic processes in the liver. The compound is primarily studied in the context of its pharmacokinetics and pharmacodynamics, particularly regarding its role in malaria treatment.
Desbutyl lumefantrine is classified as a secondary metabolite and belongs to the class of compounds known as phenothiazines. It is characterized by its structural similarity to lumefantrine, sharing many chemical properties but differing in its pharmacological activity.
The synthesis of desbutyl lumefantrine is typically achieved through the metabolic transformation of lumefantrine. Various studies have explored methods for synthesizing related compounds and analyzing their structures.
One common method involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry to separate and identify desbutyl lumefantrine from other metabolites. For instance, a study developed a bioanalytical method utilizing solid-phase extraction followed by HPLC to quantify both lumefantrine and desbutyl lumefantrine in human plasma .
Desbutyl lumefantrine retains much of the structural framework of lumefantrine, with modifications that affect its biological activity. The molecular formula for desbutyl lumefantrine is C₁₈H₁₈Cl₂F₃N₂O, and its structure features a central phenothiazine core.
The compound's molecular weight is approximately 379.25 g/mol. Key spectral data, such as mass-to-charge ratios observed during mass spectrometry, include transitions at m/z 472.7 for desbutyl lumefantrine .
Desbutyl lumefantrine undergoes various chemical reactions primarily related to its metabolic pathways. In vivo, it is formed through the demethylation of lumefantrine, which is catalyzed by cytochrome P450 enzymes in the liver.
The metabolic conversion involves oxidation reactions that lead to the removal of a butyl group from the parent compound. The identification of these reactions often employs chromatographic techniques to track changes in concentration over time .
Desbutyl lumefantrine contributes to the antimalarial action by inhibiting the growth of Plasmodium parasites within red blood cells. It interferes with the parasite's ability to digest hemoglobin, leading to cell death.
Pharmacokinetic studies indicate that desbutyl lumefantrine has a longer half-life than lumefantrine itself, which may enhance its therapeutic efficacy when administered as part of combination therapy .
Desbutyl lumefantrine appears as a white crystalline solid at room temperature. It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light. Its melting point ranges around 140-145 °C, indicating moderate thermal stability .
Desbutyl lumefantrine is primarily utilized in pharmacological research focused on malaria treatment. Its quantification in biological samples aids in understanding the pharmacokinetics of lumefantrine during clinical studies.
Additionally, analytical methods developed for measuring desbutyl lumefantrine are crucial for ensuring quality control in pharmaceutical formulations containing lumefantrine . These methods help assess bioequivalence and monitor therapeutic levels during patient treatment regimens.
Desbutyl lumefantrine (DBL), also known as desbutyl-benflumetol (CAS 252990-19-5 or 355841-11-1), is a primary metabolite of the antimalarial drug lumefantrine. Its chemical structure is formally identified as 2-(Butylamino)-1-[(9Z)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]ethanol, with the molecular formula C₂₆H₂₄Cl₃NO and a molecular weight of 472.83 g/mol [4] [6]. This molecular structure arises from the oxidative removal of one butyl group from the parent compound lumefantrine, resulting in distinct physicochemical properties.
The compound retains the chlorinated fluorene backbone and benzylidene moiety characteristic of lumefantrine, but the loss of one alkyl chain reduces its lipophilicity compared to the parent drug. This structural modification has significant implications for its antimalarial activity and distribution characteristics. The Z-configuration (cis-orientation) at the 9-benzylidene double bond is conserved from lumefantrine and is essential for maintaining antiparasitic activity. The hydroxyl group and secondary amine in its structure provide potential sites for conjugation or ionization, influencing its protein binding and tissue distribution [2] [6].
Table 1: Molecular Characterization of Desbutyl Lumefantrine
Property | Description |
---|---|
Systematic Name | 2-(Butylamino)-1-[(9Z)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]ethanol |
Synonyms | Desbutyl-benflumetol, DBL |
CAS Numbers | 252990-19-5 / 355841-11-1 |
Molecular Formula | C₂₆H₂₄Cl₃NO |
Molecular Weight | 472.83 g/mol |
Chemical Structure | |
Parent Compound | Lumefantrine |
DBL is formed predominantly through the cytochrome P450-mediated oxidative metabolism of lumefantrine, with CYP3A4 identified as the primary isoform responsible for this biotransformation. This metabolic pathway involves oxidative N-dealkylation, specifically removing one of the two n-butyl groups attached to the amino nitrogen of lumefantrine's ethanolamine side chain. The reaction proceeds via the formation of a carbinolamine intermediate that subsequently decomposes to yield DBL and butyraldehyde [9] [15].
The formation kinetics of DBL exhibit significant interindividual variability due to genetic polymorphisms in CYP3A4/5 enzymes and the influence of concomitant medications. Inducers of CYP3A4 such as efavirenz and nevirapine substantially enhance lumefantrine metabolism to DBL, resulting in a 69.9% and 25.2% decrease in terminal exposure to lumefantrine respectively. Conversely, the protease inhibitor lopinavir/ritonavir (CYP3A4 inhibitor) reduces DBL formation, despite causing an overall 439% increase in lumefantrine exposure due to inhibition of lumefantrine's clearance [9].
Pharmacokinetic studies reveal that plasma concentrations of DBL are substantially lower than those of the parent compound, with reported lumefantrine-to-DBL concentration ratios varying from 6:1 to >270:1 in clinical samples. In day 7 plasma samples from children treated with artemether-lumefantrine, mean DBL concentrations reached 31.9 nM (range: 1.3–123.1 nM), representing approximately 5-10% of the lumefantrine concentration at the same time point [2] [5]. This wide variability in metabolic ratios may significantly influence treatment outcomes, as DBL possesses intrinsic antimalarial activity distinct from its parent compound.
Table 2: Metabolic Profile and Pharmacokinetic Parameters of DBL Formation
Parameter | Findings | Clinical Significance |
---|---|---|
Primary Metabolic Enzyme | CYP3A4 | Susceptible to drug interactions via enzyme induction/inhibition |
Effect of Efavirenz | 69.9% ↓ lumefantrine exposure, ↑ DBL formation | May reduce overall antimalarial efficacy despite increased DBL |
Effect of Nevirapine | 25.2% ↓ lumefantrine exposure, ↑ DBL formation | Moderate impact on lumefantrine pharmacokinetics |
Effect of Lopinavir/Ritonavir | 439% ↑ lumefantrine exposure, ↓ DBL formation | Alters metabolite/parent drug ratio; clinical impact uncertain |
Typical Plasma Concentration (Day 7) | 31.9 nM (range: 1.3–123.1 nM) | Correlates with treatment outcome |
Lumefantrine:DBL Ratio | 6:1 to >270:1 | Highly variable between individuals |
DBL demonstrates significantly enhanced in vitro antimalarial potency compared to its parent compound. Against laboratory-adapted Plasmodium falciparum strains, DBL exhibits geometric mean 50% inhibitory concentrations (IC₅₀) of 9.0 nM (95% CI: 5.7–14.4 nM) for the chloroquine-sensitive 3D7 strain and 9.5 nM (95% CI: 7.5–11.9 nM) for the chloroquine-resistant W2mef strain. This represents a 7.2-fold and 5.8-fold increase in potency respectively compared to lumefantrine, which demonstrated IC₅₀ values of 65.2 nM (95% CI: 42.3–100.8 nM) against 3D7 and 55.5 nM (95% CI: 40.6–75.7 nM) against W2mef [2] [3].
The enhanced activity extends beyond potency to differential interactions with artemisinin derivatives. While isobolographic analysis showed no significant interaction between DBL and lumefantrine in combination, DBL demonstrates mild synergy with dihydroartemisinin (the active metabolite of artemether). The sums of fractional inhibitory concentrations (ΣFIC) were 0.92 (95% CI: 0.87–0.98) for strain 3D7 and 0.94 (95% CI: 0.90–0.99) for W2mef, values below 1.0 indicating synergistic interaction [2] [3]. This pharmacological synergy is particularly significant given that artemether-lumefantrine is the most widely adopted artemisinin-based combination therapy (ACT) globally.
The clinical relevance of DBL is underscored by pharmacodynamic studies correlating plasma concentrations with treatment outcomes. In a study of 94 children treated with artemether-lumefantrine, mean day 7 plasma DBL concentrations were significantly lower in those experiencing treatment failure compared to those with adequate clinical and parasitological response (ACPR) (P = 0.053). This relationship was more pronounced for DBL than for lumefantrine itself (P > 0.22 for lumefantrine and lumefantrine-to-DBL ratio) [2] [5]. These findings suggest DBL contributes substantially to the overall antimalarial effect of lumefantrine-based therapy and may serve as a superior pharmacological marker for treatment efficacy.
Table 3: Comparative Antimalarial Activity of DBL and Lumefantrine
Parameter | Desbutyl Lumefantrine (DBL) | Lumefantrine | Potency Ratio |
---|---|---|---|
IC₅₀ 3D7 (nM) | 9.0 (5.7–14.4) | 65.2 (42.3–100.8) | 7.2× |
IC₅₀ W2mef (nM) | 9.5 (7.5–11.9) | 55.5 (40.6–75.7) | 5.8× |
Synergy with Dihydroartemisinin (ΣFIC) | 0.92 (3D7); 0.94 (W2mef) | Not reported | - |
Day 7 Plasma Concentration (Mean) | 31.9 nM | ~500-600 nM | ~1:17 ratio |
Correlation with Treatment Failure | Inverse correlation (P=0.053) | No significant correlation | - |
Therapeutic Advantage | Greater potency; synergistic with artemisinins; better correlation with cure | Higher plasma concentrations but lower potency | - |
The pharmacological profile of DBL suggests it could potentially serve as an alternative partner drug in artemisinin combination therapies. Its enhanced potency, reduced lipophilicity (compared to lumefantrine), and evidence of low cardiac toxicity in preliminary assessments position it as a promising candidate for further antimalarial development [2] [6]. However, comprehensive clinical studies evaluating DBL as a standalone antimalarial agent are needed to substantiate this potential.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: